

Preclinical Efficacy of YCH2823: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YCH2823

Cat. No.: B12363048

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Disclaimer: This document summarizes the publicly available preclinical data on the USP7 inhibitor **YCH2823**. The detailed experimental protocols and complete quantitative in vivo data are not fully available in the public domain and are primarily derived from summaries of the key publication by Cheng, Y.-J., et al. (2024). The experimental methodologies described herein are based on standard laboratory procedures and should be considered representative.

Introduction

YCH2823 is a novel, potent, and selective small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).^{[1][2][3]} Developed through a scaffold hopping strategy to improve upon the earlier USP7 inhibitor FT671, **YCH2823** demonstrates significantly enhanced cellular activity and promising anti-cancer properties.^{[1][3]} This technical guide provides a comprehensive overview of the preclinical efficacy data for **YCH2823**, focusing on its mechanism of action, in vitro and in vivo anti-tumor activity, and the experimental approaches used for its evaluation.

Core Efficacy Data

The preclinical development of **YCH2823** has established its potency and mechanism of action through a series of in vitro assays.

Biochemical and In Vitro Efficacy

YCH2823 exhibits high potency against USP7 and demonstrates significant anti-proliferative effects in a range of cancer cell lines.

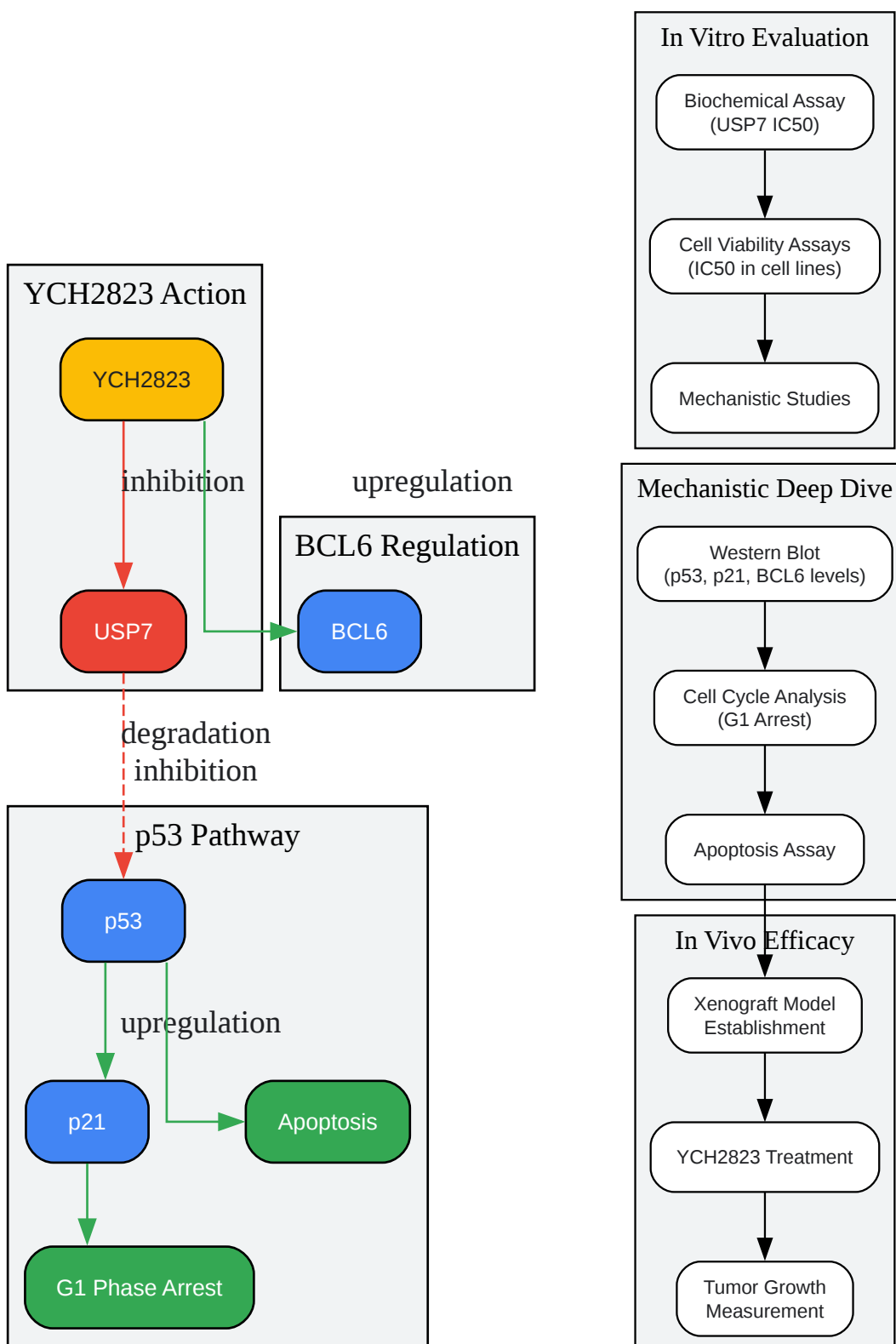
Parameter	Value	Description
USP7 IC50	49.6 nM	The half-maximal inhibitory concentration against the USP7 enzyme, indicating high biochemical potency.[2][4]
Dissociation Constant (Kd)	117 nM	Measures the binding affinity of YCH2823 to the USP7 catalytic domain.[2][4]
Potency vs. FT671	~5-fold greater	YCH2823 is approximately five times more potent than its predecessor, FT671.[1][3]
Cell Line Efficacy	Broad anti-proliferative activity	Effective against a subset of cancer cell lines with wild-type TP53, mutant TP53, and MYCN amplification.[1][2][3]
Resistance Induction	Up to 690-fold increase in IC50	Observed in CHP-212 cells following knockdown of p53 or p21, confirming the mechanism of action.[1][3]

Mechanism of Action

YCH2823 exerts its anti-cancer effects by directly targeting the deubiquitinating activity of USP7, which plays a critical role in the p53 tumor suppressor pathway.

Signaling Pathway

The primary mechanism of action of **YCH2823** involves the stabilization of p53.[1] By inhibiting USP7, **YCH2823** prevents the deubiquitination and subsequent degradation of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. This leads to an accumulation of p53, which in turn transcriptionally activates its downstream target, the cyclin-dependent kinase inhibitor p21.[1][2][3] The increased levels of p21 result in cell cycle arrest at the G1 phase and the induction of apoptosis.[1][2][3] Additionally, **YCH2823** has been observed to increase the expression of the proto-oncogene BCL6 in sensitive cell lines.[1][2][3]



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References

- 1. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of YCH2823 as a novel USP7 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YCH-2823, a novel USP7 inhibitor with efficacy in TP53 wild-type and mutant cancer cells | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Preclinical Efficacy of YCH2823: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363048#preclinical-data-on-ych2823-efficacy]

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